molecular formula C9H8FNO B3346112 7-Fluoro-2,3-dihydroquinolin-4(1H)-one CAS No. 114417-35-5

7-Fluoro-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B3346112
CAS No.: 114417-35-5
M. Wt: 165.16 g/mol
InChI Key: PYOQBYNTTOIUIF-UHFFFAOYSA-N
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Description

7-Fluoro-2,3-dihydroquinolin-4(1H)-one is a fluorinated derivative of dihydroquinolinone. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2,3-dihydroquinolin-4(1H)-one typically involves the fluorination of a dihydroquinolinone precursor. Common methods include:

    Electrophilic fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Nucleophilic fluorination: Employing sources like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.

Industrial Production Methods

Industrial production may involve optimized versions of the above methods, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often used to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming quinolinone derivatives.

    Reduction: Reduction can lead to the formation of tetrahydroquinolinone derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Tetrahydroquinolinone derivatives.

    Substitution: Various substituted quinolinone derivatives.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as intermediates in the synthesis of more complex organic compounds.

Biology

    Enzyme inhibitors: Potential inhibitors of enzymes like kinases or proteases.

    Receptor ligands: Studied for their binding affinity to various biological receptors.

Medicine

    Drug development: Investigated for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

    Material science: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3-dihydroquinolin-4(1H)-one depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroquinolin-4(1H)-one: The non-fluorinated parent compound.

    7-Chloro-2,3-dihydroquinolin-4(1H)-one: A chlorinated analog.

    7-Bromo-2,3-dihydroquinolin-4(1H)-one: A brominated analog.

Uniqueness

7-Fluoro-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorination often enhances metabolic stability, lipophilicity, and binding interactions, making it a valuable modification in drug design.

Properties

IUPAC Name

7-fluoro-2,3-dihydro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOQBYNTTOIUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701281688
Record name 7-Fluoro-2,3-dihydro-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114417-35-5
Record name 7-Fluoro-2,3-dihydro-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114417-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-2,3-dihydro-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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